molecular formula C15H24BrN3O2 B13985820 Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)piperidine-1-carboxylate

Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)piperidine-1-carboxylate

Cat. No.: B13985820
M. Wt: 358.27 g/mol
InChI Key: ZZAPQWNYOXRQEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyrazole moiety substituted with bromine and methyl groups

Preparation Methods

The synthesis of tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting appropriate precursors under controlled conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the brominated pyrazole ring.

    Introduction of the Tert-butyl Ester Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the pyrazole ring, as well as the tert-butyl ester group, contribute to its chemical reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 4-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a methyl group instead of bromine.

    Tert-butyl 4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Properties

Molecular Formula

C15H24BrN3O2

Molecular Weight

358.27 g/mol

IUPAC Name

tert-butyl 4-(4-bromo-3,5-dimethylpyrazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H24BrN3O2/c1-10-13(16)11(2)19(17-10)12-6-8-18(9-7-12)14(20)21-15(3,4)5/h12H,6-9H2,1-5H3

InChI Key

ZZAPQWNYOXRQEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C)Br

Origin of Product

United States

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